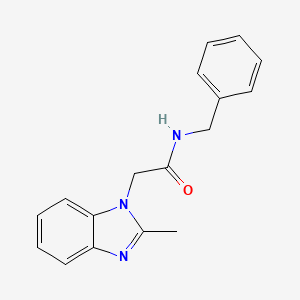
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. In
Mécanisme D'action
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is a potent inhibitor of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When acetylcholine binds to these receptors, they open, allowing ions to flow into the cell and causing depolarization. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one binds to the receptor at a site that is distinct from the acetylcholine binding site, preventing the receptor from opening and inhibiting its function.
Biochemical and Physiological Effects:
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one inhibits the function of nicotinic acetylcholine receptors in a dose-dependent manner. It has also been shown to inhibit the release of dopamine and other neurotransmitters in the brain. In vivo studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one in lab experiments is its potency as an inhibitor of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner than other compounds that may have weaker or less specific effects. However, one limitation of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is its potential toxicity at high doses. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is being used safely and effectively.
Orientations Futures
There are many potential future directions for research involving 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. One area of interest is the role of nicotinic acetylcholine receptors in addiction and withdrawal. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the effects of nicotine addiction and withdrawal on the brain, as well as the potential for new treatments for addiction. Another area of interest is the role of nicotinic acetylcholine receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the mechanisms of these diseases and to develop new treatments. Finally, 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the function of nicotinic acetylcholine receptors in other physiological processes, such as muscle contraction and pain perception.
Méthodes De Synthèse
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-cyclohexen-1-one with butyric anhydride in the presence of a strong acid catalyst to form 2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.
Applications De Recherche Scientifique
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been extensively used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been used to study the role of these receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the effects of nicotine addiction and withdrawal on the brain.
Propriétés
IUPAC Name |
2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-14(19)16-13(18-9-6-5-7-10-18)11-17(2,3)12-15(16)20/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWKSUYEVPQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5219958 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)
![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)





![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


